5-(Hydroxymethyl)-4-methylmorpholin-3-one

Description

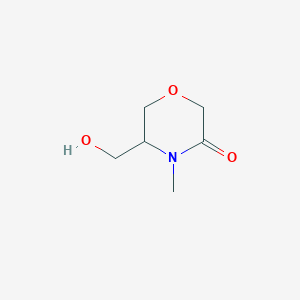

®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE is a chiral compound belonging to the morpholine family It is characterized by a hydroxymethyl group at the 5-position and a methyl group at the 4-position on the morpholine ring

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4-methylmorpholin-3-one |

InChI |

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3 |

InChI Key |

VARQKLKKURHTHL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(COCC1=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-methylmorpholine and formaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Procedure: The ®-4-methylmorpholine is reacted with formaldehyde in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating the function of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

(S)-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE: The enantiomer of the compound with similar chemical properties but different biological activity.

4-METHYLMORPHOLINE: A simpler analog lacking the hydroxymethyl group.

5-(HYDROXYMETHYL)MORPHOLINE: A related compound with a hydroxymethyl group but no methyl substitution at the 4-position.

Uniqueness

®-5-(HYDROXYMETHYL)-4-METHYLMORPHOLIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.

Biological Activity

5-(Hydroxymethyl)-4-methylmorpholin-3-one, also known as (R)-5-(hydroxymethyl)-4-methylmorpholin-3-one, is a compound with the molecular formula C6H11NO3 and CAS number 960402-19-1. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular pathways. One significant mechanism of action is its ability to induce apoptosis in cancer cells. In a study focusing on various analogues of hydroxymethyl compounds, it was found that certain derivatives, including this compound, effectively triggered apoptotic pathways, leading to cell cycle arrest and increased populations of cells in the G2/M phase. This suggests that the compound may interfere with normal cell cycle progression, contributing to its anti-cancer properties .

Anticancer Properties

The anti-proliferative effects of this compound have been documented in various studies. For instance, it has been shown to significantly inhibit the growth of different cancer cell lines by promoting apoptosis and inducing cell cycle arrest. The compound's efficacy was particularly notable when compared to other analogues, highlighting its potential as a lead compound for further development in cancer therapeutics .

Table: Summary of Biological Activities

Case Study 1: Efficacy in Cancer Treatment

A specific case study investigated the effects of this compound on a particular type of cancer cell line. The study utilized a control group treated with a standard chemotherapeutic agent and compared it to groups treated with varying concentrations of the compound. Results indicated that higher concentrations of this compound led to significant reductions in cell viability and increased markers of apoptosis, suggesting a promising avenue for future research into its use as an anticancer agent.

Case Study 2: Mechanistic Insights

Another case study explored the mechanistic insights into how this compound affects cellular signaling pathways. Through flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This balance shift is critical for understanding how the compound may be utilized in therapeutic contexts.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to apoptosis in various cancer cell lines.

- Cell Cycle Modulation : It causes significant alterations in cell cycle distribution, particularly increasing the population of cells in the G2/M phase.

- Potential for Drug Development : Given its favorable bioactivity profile, there is potential for further development into a therapeutic agent targeting specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.